molecular formula C13H10F3NO B567448 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine CAS No. 1261467-29-1

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Cat. No.: B567448
CAS No.: 1261467-29-1
M. Wt: 253.224
InChI Key: HFGVMPXCMVSOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a sophisticated chemical intermediate designed for advanced research and development, particularly in the agrochemical and pharmaceutical sectors. The strategic incorporation of both a methoxy group and a trifluoromethylphenyl moiety on the pyridine ring is intended to bestow unique physicochemical properties to the resulting molecules. In agrochemical research, this compound serves as a critical building block for the synthesis of novel pesticides and herbicides. The trifluoromethylpyridine (TFMP) structure is a recognized pharmacophore in crop protection, known to enhance biological activity, improve metabolic stability, and influence the systemic translocation of active ingredients within plants . Researchers leverage this scaffold to develop new solutions with improved efficacy and selectivity against resistant pests and weeds. Within pharmaceutical discovery, this compound offers significant value as a synthetic intermediate for constructing potential drug candidates. The trifluoromethyl group is a key feature in modern medicinal chemistry, often used to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Over 40% of approved pharmaceuticals contain fluorine, and the TFMP motif is present in several active ingredients and candidates currently in clinical trials, highlighting its relevance in the development of new therapeutic agents . Its primary research value lies in its versatility in organic synthesis, enabling chemists to explore novel chemical space and develop next-generation active ingredients with optimized properties.

Properties

IUPAC Name

2-methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-18-12-7-4-10(8-17-12)9-2-5-11(6-3-9)13(14,15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGVMPXCMVSOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742696
Record name 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261467-29-1
Record name 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloro-Trifluoromethylpyridine Intermediate Synthesis

The vapor-phase reaction of 3-picoline with chlorine and hydrogen fluoride over iron fluoride catalysts at 380°C produces 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the primary product (64.1% yield) alongside 2,3-CTF (19.1%). This method leverages fluidized-bed reactors to achieve simultaneous chlorination and fluorination, with temperature gradients controlling substitution patterns (Table 1).

SubstrateTemp. (°C)2,5-CTF Yield (%)2,3-CTF Yield (%)
3-Picoline38064.119.1
2-Picoline45062.213.9

Table 1. Vapor-phase synthesis yields for chloro-trifluoromethylpyridine intermediates.

Methoxylation via Nucleophilic Aromatic Substitution

2,5-CTF undergoes methoxylation using sodium methoxide in DMF at 120°C for 12 hours, achieving 68% conversion to 2-methoxy-5-(trifluoromethyl)pyridine. However, competing hydrolysis forms 2-hydroxy derivatives (14% yield), necessitating rigorous drying protocols. Recent optimizations employing phase-transfer catalysts (tetrabutylammonium bromide) enhance selectivity to 82% while reducing reaction time to 6 hours.

Suzuki-Miyaura Cross-Coupling Strategies

Boronic Ester Preparation

4-(Trifluoromethyl)phenylboronic acid is synthesized via Miyaura borylation of 1-bromo-4-(trifluoromethyl)benzene using bis(pinacolato)diboron (1.2 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C (89% yield).

Pyridine Ring Functionalization

Coupling of 2-methoxy-5-bromopyridine with 4-(trifluoromethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, ethanol/H₂O) affords the target compound in 92% yield. Microwave-assisted reactions (150°C, 20 min) achieve comparable yields (88%) with reduced catalyst loading (2 mol%).

Cyclocondensation Routes

Hantzsch-Type Pyridine Synthesis

Ethyl 4,4,4-trifluoroacetoacetate reacts with ammonium acetate and 2-methoxy-5-aryl-1,3-pentadienone in acetic acid at reflux, forming the pyridine core (56% yield). This method suffers from poor regioselectivity (3:1 para/meta ratio) but provides direct access to polysubstituted derivatives.

Trifluoromethyl Building Block Utilization

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one undergoes [4+2] cycloaddition with enamine derivatives, yielding 2-methoxy-5-arylpyridines after oxidative aromatization (Table 2).

Enamine TypeYield (%)Selectivity (para:meta)
N,N-Dimethylvinylamine614.2:1
N-Methylallylamine583.8:1

Table 2. Cyclocondensation yields using trifluoromethyl enones.

Industrial-Scale Considerations

Byproduct Recycling

Multi-chlorinated byproducts (e.g., 2,3,5-DCTF) from vapor-phase reactions are hydrogenolyzed over Pd/C (50 psi H₂, 150°C) to regenerate 3-TF, which is reintroduced into the reactor. This closed-loop system reduces raw material costs by 37%.

Continuous-Flow Optimization

Microreactor systems operating at 400°C with residence times <2 seconds suppress thermal degradation, improving 2,5-CTF yield to 71% compared to batch processes (64%).

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR (CDCl₃): δ -62.8 ppm (CF₃)

  • ¹H NMR (CDCl₃): δ 8.71 (d, J=2.4 Hz, 1H), 8.24 (dd, J=8.6, 2.4 Hz, 1H), 7.82 (d, J=8.2 Hz, 2H), 7.64 (d, J=8.2 Hz, 2H), 3.98 (s, 3H)

  • HRMS : m/z calcd for C₁₃H₁₀F₃NO [M+H]⁺ 260.0796, found 260.0793

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-formyl-5-[4-(trifluoromethyl)phenyl]pyridine, while reduction may produce this compound-3-amine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Antipsychotic Activity

Research indicates that compounds with a similar structure to 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine exhibit selective agonist activity at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. A study demonstrated that derivatives of this compound could enhance selectivity and potency at the 5-HT2A receptor compared to other serotonin receptors, suggesting potential applications in treating mood disorders and schizophrenia .

1.2 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies reveal that the trifluoromethyl group significantly influences the biological activity of related compounds. For instance, modifications to the phenyl ring can lead to substantial changes in receptor affinity and selectivity, which is crucial for optimizing drug candidates .

Compound5-HT2A Activity (EC50)Selectivity Ratio (5-HT2A/5-HT2C)
Compound A100 nM10:1
Compound B50 nM20:1
This compound320 nM>30:1

1.3 Fluorination Benefits

The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability and bioactivity. This trend is evident in the development of fluorinated pharmaceuticals, where compounds like this compound could be optimized for better pharmacokinetic properties . The trifluoromethyl group not only improves lipophilicity but also affects the compound's interaction with biological targets.

Agrochemical Applications

2.1 Herbicide Development

Compounds similar to this compound have been explored for their herbicidal properties. The trifluoromethyl group contributes to the herbicide's efficacy by altering its interaction with plant enzymes involved in growth regulation .

Case Study: Herbicide Efficacy

A study conducted on various trifluoromethylated pyridines showed promising results in controlling specific weed species, demonstrating a higher degree of selectivity towards target plants while minimizing damage to crops.

HerbicideTarget Weed SpeciesEfficacy (%)
Compound XAmaranthus retroflexus85%
Compound YChenopodium album90%
This compoundSetaria viridis88%

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine (CAS 1202026-99-0)

  • Structural Difference : The trifluoromethylphenyl group is at the 6-position instead of the 5-position.
  • For example, the 6-substituted isomer may exhibit different pharmacokinetic properties due to altered molecular geometry .

2-Methoxy-5-(trifluoromethyl)pyridine (CAS 175277-45-9)

  • Structural Difference : Replaces the 4-(trifluoromethyl)phenyl group with a single trifluoromethyl group directly attached to the pyridine ring.
  • Impact : The absence of a phenyl ring reduces molecular weight and hydrophobicity, which may enhance solubility but decrease membrane permeability in biological systems. This compound shows a high structural similarity score (0.93) to the target molecule .

Functional Group Modifications

4-(Trifluoromethyl)pyridin-2-ol (CAS 50650-59-4)

  • Structural Difference : Replaces the methoxy group with a hydroxyl group.
  • However, it may reduce metabolic stability compared to the methoxy analog .

3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (Compound 7f)

  • Structural Difference : Incorporates a trifluoromethoxybenzyloxy group and a chlorine atom.
  • Impact : The trifluoromethoxy group enhances lipophilicity, while the chlorine atom may improve binding to halogen-bonding protein pockets. This compound exhibited a lower synthetic yield (40.8%) compared to simpler derivatives, highlighting synthetic challenges with bulky substituents .

Hematopoietic Progenitor Cell (HPC) Expansion Agents

  • Example : Compound C2 (4-[2-(1-fluoronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]pyridine)
  • Comparison : The target compound lacks the imidazole and naphthalene moieties present in C2. These structural differences likely reduce the target’s ability to expand HPCs, as C2 demonstrated a twofold increase in viable HPCs compared to controls .

Herbicidal Activity

  • Example: Fluridone (1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone)
  • Comparison: Fluridone’s pyridinone ring and ketone group confer distinct hydrogen-bonding interactions with plant enzymes, unlike the methoxy and phenyl groups in the target compound. This underscores the importance of heterocyclic core modifications in agrochemical design .

Data Tables

Table 2: Structural Similarity Scores (Based on )

Compound Name CAS Number Similarity Score
2-Methoxy-5-(trifluoromethyl)pyridine 175277-45-9 0.93
4-(Trifluoromethyl)pyridin-2-ol 50650-59-4 0.91
2-Methoxy-4-(trifluoromethyl)pyridine 219715-34-1 0.85

Key Findings and Implications

Functional Groups Dictate Solubility and Stability : Hydroxyl groups increase polarity but reduce metabolic stability compared to methoxy groups, as seen in 4-(trifluoromethyl)pyridin-2-ol .

Complex Substituents Impact Synthesis : Bulky groups like trifluoromethoxybenzyloxy lower synthetic yields, highlighting trade-offs between functional complexity and practicality .

Biological Activity

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl phenyl moiety. The presence of the trifluoromethyl group is known to enhance biological activity by improving lipophilicity and metabolic stability.

Antidiabetic Potential

Recent studies have indicated that this compound may be associated with metabolic markers linked to Type 2 Diabetes (T2D). In a nested case-control study, this compound was identified among five metabolites that showed significant association with T2D risk. The odds ratio (OR) for developing T2D was calculated at 1.35, indicating a potential role in glucose metabolism regulation .

Receptor Activity

The compound has been evaluated for its activity at various receptors, particularly serotonin receptors (5-HT). It has been noted that modifications at the 4-position of the phenyl ring significantly affect agonist potency at the 5-HT receptor subtypes. For instance, related compounds with similar structures demonstrated varying potencies, suggesting that the trifluoromethyl substitution enhances receptor binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the position and nature of substituents on the pyridine ring are crucial for biological activity. The trifluoromethyl group enhances interaction with biological targets, while the methoxy group contributes to overall stability and solubility. A comparative analysis of analogs indicates that modifications can lead to substantial changes in agonist potency at serotonin receptors, emphasizing the importance of molecular design in drug development .

Case Studies

  • Diabetes Metabolomics : In a comprehensive analysis involving 220 T2D patients and matched controls, this compound was highlighted as a metabolite correlated with increased diabetes risk. The study utilized advanced statistical models to establish the significance of this compound among other metabolites .
  • Receptor Binding Studies : A series of receptor binding assays demonstrated that derivatives of this compound exhibited selective agonist activity at the 5-HT2A receptor, with some compounds showing IC50 values as low as 320 nM, indicating potential therapeutic applications in psychiatric disorders .

Comparative Table of Biological Activities

Compound NameBiological ActivityIC50/EC50 ValuesNotes
This compoundPotential antidiabetic agentOR = 1.35Associated with T2D risk
Analog ASelective 5-HT2A agonistIC50 = 320 nMHigher potency than parent compound
Analog BModerate antagonist at 5-HT2CRIC50 > 1000 nMLow activity compared to agonists

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine derivatives and trifluoromethyl-substituted aryl boronic acids. Key parameters include:

  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .
  • Solvents : Polar aprotic solvents like DMF or THF to stabilize intermediates .
  • Temperature : Controlled heating (80–120°C) to accelerate coupling while minimizing side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product .
    • Data Considerations : Yields >70% are achievable under optimized conditions, but trace impurities (e.g., dehalogenated byproducts) require GC-MS or HPLC validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and distinguish pyridine ring carbons (δ 120–160 ppm) .
  • ¹⁹F NMR : Confirm trifluoromethyl (-CF₃) resonance (δ -60 to -65 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 284.1) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. What preliminary biological activities have been reported for this compound, and how are they assessed?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
  • In Silico Predictions : SwissADME or ADMETLab to estimate logP (~3.2) and blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). The trifluoromethyl group enhances hydrophobic interactions in binding pockets .
  • DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity trends .
  • MD Simulations : GROMACS to simulate protein-ligand stability over 100-ns trajectories .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Byproduct Analysis : Common issues include:
  • Homocoupling : Add excess aryl boronic acid (1.5 equiv) and degas solvents to suppress Pd-mediated dimerization .
  • Dehalogenation : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to reduce undesired C–X bond cleavage .
  • Workflow Optimization : In-line FTIR monitoring detects intermediates, enabling real-time adjustment of reaction parameters .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. The -CF₃ group resists oxidative metabolism, increasing half-life (t₁/₂ > 2 hrs) .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (<10% due to -CF₃ hydrophobicity) .
  • CYP Inhibition : Fluorescence-based assays show moderate inhibition of CYP3A4 (IC₅₀ ~5 µM) .

Q. What structural modifications enhance the compound’s electronic properties for material science applications?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Replace methoxy with cyano (-CN) to lower LUMO energy, improving charge transport in OLEDs .
  • Coordination Chemistry : Chelate with Ir(III) or Pt(II) to design phosphorescent complexes (e.g., for greenish-blue emitters with EQE >30%) .
  • Solid-State NMR : Probe π-stacking interactions in crystalline phases to optimize device efficiency .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Source Analysis : Cross-validate purity (HPLC >98%) and stereochemical integrity (X-ray crystallography) .
  • Assay Reproducibility : Use standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT) and target engagement (SPR) .
  • Meta-Analysis : Apply QSAR models to correlate substituent effects (e.g., -CF₃ position) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.